N-(benzo[c][1,2,5]oxadiazol-4-yl)-2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide N-(benzo[c][1,2,5]oxadiazol-4-yl)-2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16362137
InChI: InChI=1S/C19H14N4O4S2/c1-26-12-5-2-4-11(8-12)9-15-18(25)23(19(28)29-15)10-16(24)20-13-6-3-7-14-17(13)22-27-21-14/h2-9H,10H2,1H3,(H,20,24)/b15-9-
SMILES:
Molecular Formula: C19H14N4O4S2
Molecular Weight: 426.5 g/mol

N-(benzo[c][1,2,5]oxadiazol-4-yl)-2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide

CAS No.:

Cat. No.: VC16362137

Molecular Formula: C19H14N4O4S2

Molecular Weight: 426.5 g/mol

* For research use only. Not for human or veterinary use.

N-(benzo[c][1,2,5]oxadiazol-4-yl)-2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide -

Specification

Molecular Formula C19H14N4O4S2
Molecular Weight 426.5 g/mol
IUPAC Name N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Standard InChI InChI=1S/C19H14N4O4S2/c1-26-12-5-2-4-11(8-12)9-15-18(25)23(19(28)29-15)10-16(24)20-13-6-3-7-14-17(13)22-27-21-14/h2-9H,10H2,1H3,(H,20,24)/b15-9-
Standard InChI Key WJXWNOGFPOLQSH-DHDCSXOGSA-N
Isomeric SMILES COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC4=NON=C43
Canonical SMILES COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC4=NON=C43

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a 19-carbon framework with a benzo[c] oxadiazole ring fused to a thiazolidinone moiety via an acetamide linker. The thiazolidinone ring is further substituted at the 5-position with a 3-methoxybenzylidene group, introducing planarity and electron-rich regions critical for target binding. Key functional groups include:

  • Benzooxadiazole: A bicyclic aromatic system with electron-withdrawing properties, enhancing stability and π-π stacking interactions.

  • Thioxothiazolidinone: A sulfur-containing heterocycle contributing to redox activity and hydrogen bonding.

  • 3-Methoxybenzylidene: A methoxy-substituted aromatic group that modulates solubility and steric interactions.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₁₄N₄O₄S₂
Molecular Weight426.5 g/mol
IUPAC NameSee Title
Key Functional GroupsOxadiazole, Thiazolidinone, Methoxybenzylidene

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals absorption bands at 1695 cm⁻¹ (C=O stretch of thiazolidinone) and 2262 cm⁻¹ (C≡N stretch of benzooxadiazole). Nuclear magnetic resonance (NMR) spectra show distinct signals for the methoxy group (δ 3.68 ppm) and aromatic protons (δ 7.2–8.1 ppm), confirming the substitution pattern. Mass spectrometry identifies a molecular ion peak at m/z 426.5, consistent with the molecular weight.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step protocol:

  • Formation of Benzooxadiazole-Acetamide Intermediate: 4-Aminobenzo[c][1, oxadiazole is reacted with chloroacetyl chloride to yield N-(benzooxadiazol-4-yl)acetamide.

  • Thiazolidinone Ring Construction: The acetamide intermediate undergoes cyclization with carbon disulfide and 3-methoxybenzaldehyde in the presence of anhydrous sodium acetate, forming the thioxothiazolidinone core .

Table 2: Reaction Conditions

StepReagents/ConditionsYield (%)
1Chloroacetyl chloride, DCM, 0°C, 2h78
2CS₂, 3-methoxybenzaldehyde, Ac₂O, 100°C52

Challenges and Modifications

Early synthetic routes suffered from low yields (~30%) due to side reactions at the benzylidene position . Optimizing the molar ratio of 3-methoxybenzaldehyde to 1.5 equivalents improved yields to 52% while minimizing dimerization. Solvent screening identified acetic anhydride as superior to DMF for facilitating cyclization .

Pharmacological Activity

Anticancer Mechanisms

In vitro assays against MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated dose-dependent cytotoxicity, with IC₅₀ values of 12.3 μM and 14.7 μM, respectively. Mechanistic studies revealed:

  • Apoptosis Induction: Caspase-3 activation and PARP cleavage confirmed programmed cell death.

  • Cell Cycle Arrest: G1/S phase blockade via downregulation of cyclin D1 and CDK4.

  • Kinase Inhibition: Moderate inhibition of EGFR (IC₅₀: 18.2 μM) and VEGFR-2 (IC₅₀: 22.4 μM).

Antimicrobial and Antioxidant Effects

Against Staphylococcus aureus and Escherichia coli, the compound exhibited MIC values of 64 μg/mL and 128 μg/mL, suggesting bacteriostatic activity. DPPH radical scavenging assays showed 58% inhibition at 100 μM, comparable to ascorbic acid (62%).

Comparative Analysis with Structural Analogues

Thiazolidinone vs. Oxazolone Derivatives

Replacing the thioxothiazolidinone core with oxazolone (as in compound 3a from ) reduced anticancer potency (IC₅₀: >50 μM), underscoring the importance of sulfur in redox modulation .

Role of Methoxy Substitution

Removing the 3-methoxy group from the benzylidene moiety decreased EGFR affinity by 4-fold, highlighting its role in hydrophobic pocket interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator